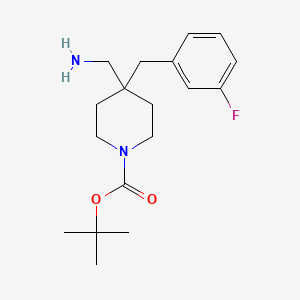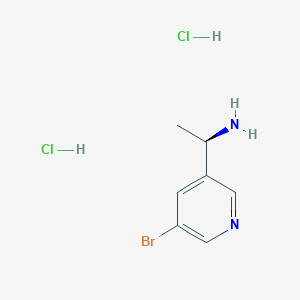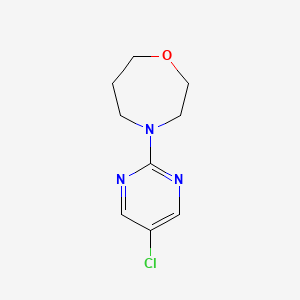![molecular formula C12H18FN B2703203 (Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine CAS No. 1019530-90-5](/img/structure/B2703203.png)
(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine” is a chemical compound with the CAS Number: 1019530-90-5 . It has a molecular weight of 195.28 and its IUPAC name is N-[2-(2-fluorophenyl)ethyl]-2-butanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18FN/c1-3-10(2)14-9-8-11-6-4-5-7-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine” is a liquid at room temperature .Scientific Research Applications
Nucleophilic Reactions and Catalysis
Research has explored the nucleophilic attacks on carbon-carbon double bonds, highlighting the role of amine catalysis in such reactions. These studies suggest mechanisms where amines like (Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine could potentially play a role in facilitating or catalyzing reactions through solvent-assisted or amine-catalyzed processes, enhancing the understanding of element effects in chemical reactions (Rappoport & Ta-Shma, 1971).
Noncovalent Interactions in Crystal Structures
Another area of application is the quantitative assessment of noncovalent interactions in crystal structures. Studies on adamantane-1,3,4-thiadiazole hybrid derivatives, which share structural similarities with (Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine, have provided insights into intra- and intermolecular interactions. These findings are crucial for understanding the stabilization mechanisms of crystal structures, which has implications for material design and pharmaceutical development (El-Emam et al., 2020).
Organic Photovoltaics and Solar Cells
In the field of energy, amines have been used as acceptor and cathode interfacial materials in polymer solar cells. Studies involving amine-based fullerenes, which are structurally related to (Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine, demonstrate their potential in enhancing power conversion efficiency. This research contributes to the development of nano-structured organic solar cells and highlights the importance of electron mobility in these materials (Lv et al., 2014).
Electron Transport Layers in Solar Cells
Further, amines have found application in improving the performance of perovskite solar cells. Amino-functionalized polymers, for instance, have been shown to enhance electron extraction properties and reduce the work function of metal cathodes. This research opens up new avenues for fabricating high-efficiency solar cells using amine compounds as components of electron transport layers (Sun et al., 2016).
Enzymatic Kinetic Resolution
Amines also play a crucial role in enzymatic processes. The kinetic resolution of primary amines, including those structurally similar to (Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine, has been optimized using enzymes. This process is significant for producing enantiomerically pure compounds, which have applications ranging from pharmaceuticals to fine chemicals (Nechab et al., 2007).
Safety and Hazards
properties
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-3-10(2)14-9-8-11-6-4-5-7-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHHTABTMSFBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(2-tert-butylanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2703121.png)
![Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde](/img/structure/B2703122.png)


![5-[(3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2703126.png)
![10-Methyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2703131.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2703133.png)

![6-Methoxy-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2703136.png)
![4-Phenyl-1-prop-2-enoyl-N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]piperidine-4-carboxamide](/img/structure/B2703137.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2703139.png)
![2-(2-Phenyl-1,3-thiazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2703140.png)
